molecular formula C19H14N2O B11695034 2-Methyl-3-naphthalen-1-ylquinazolin-4-one CAS No. 4207-01-6

2-Methyl-3-naphthalen-1-ylquinazolin-4-one

Cat. No.: B11695034
CAS No.: 4207-01-6
M. Wt: 286.3 g/mol
InChI Key: IGXUKOOCDLISLY-UHFFFAOYSA-N
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Description

2-Methyl-3-naphthalen-1-ylquinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and anticancer drug discovery. Quinazolinones are recognized as a privileged scaffold in medicinal chemistry, with diverse biological activities . This compound is of particular value for researchers investigating antimitotic agents. Its structural profile suggests potential as a potent tubulin polymerization inhibitor. Molecular modeling of closely related naphthalene-containing quinazolinones indicates well-conserved interactions within the colchicine binding site on tubulin . Compounds with this mechanism disrupt microtubule formation, leading to cell cycle arrest during the G2/M phase and ultimately inducing apoptosis in proliferating cells. In vitro studies on analogous molecules have demonstrated broad-spectrum, sub-micromolar cytotoxic potency against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87), ovarian (A2780), lung (H460), and neuroblastoma (BE2-C) . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4207-01-6

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-methyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C19H14N2O/c1-13-20-17-11-5-4-10-16(17)19(22)21(13)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,1H3

InChI Key

IGXUKOOCDLISLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Naphthalen 1 Ylquinazolin 4 One and Analogues

Classical and Contemporary Approaches to Quinazolinone Synthesis

The quinazolinone scaffold is a significant heterocyclic motif in medicinal chemistry, and its synthesis has been a subject of extensive research. Methodologies have evolved from traditional multi-step procedures to more streamlined and efficient modern approaches.

Synthesis from Anthranilic Acid Derivatives

The most fundamental and widely adopted strategy for constructing the quinazolinone core begins with anthranilic acid. This approach typically involves two key transformations: N-acylation followed by cyclocondensation with an amine. In the context of 2-methyl substituted quinazolinones, anthranilic acid is first treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. derpharmachemica.comuomosul.edu.iq This step forms N-acetylanthranilic acid.

The subsequent cyclization of the N-acylated intermediate, often facilitated by heating, leads to the formation of a key heterocyclic intermediate. This intermediate then reacts with a primary amine, which displaces a leaving group and induces ring closure to form the final 2,3-disubstituted quinazolin-4-one structure. tandfonline.comijprajournal.com This classical pathway, while reliable, often requires refluxing for extended periods.

Utilization of 2-Methyl-4H-3,1-benzoxazin-4-one as a Key Intermediate

A more refined and common variation of the anthranilic acid method involves the isolation of 2-methyl-4H-3,1-benzoxazin-4-one as a stable intermediate. uomosul.edu.iq This compound is readily prepared by heating anthranilic acid with an excess of acetic anhydride. researchgate.netresearchgate.nettsijournals.com The acetic anhydride serves as both the acetylating agent and a dehydrating agent to facilitate the cyclization. uomosul.edu.iqtandfonline.com

This benzoxazinone (B8607429) intermediate is particularly useful because it readily undergoes a nucleophilic attack by a primary amine. scholarsresearchlibrary.com The amine attacks the carbonyl carbon of the ester group, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization via the elimination of a water molecule yields the desired 2-methyl-3-substituted-quinazolin-4(3H)-one. tandfonline.comtandfonline.com This two-step sequence provides a versatile and high-yielding route to a wide array of quinazolinone derivatives. researchgate.netorientjchem.org

Targeted Synthesis of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one

The synthesis of the specific compound this compound is an excellent illustration of the general strategy employing the benzoxazinone intermediate.

Specific Reaction Pathways for Naphthalen-1-yl Substitution at Position 3

To introduce the naphthalen-1-yl moiety at the N-3 position, the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is reacted directly with naphthalen-1-amine (α-naphthylamine). orientjchem.org In this reaction, the amino group of naphthalen-1-amine acts as the nucleophile, attacking the benzoxazinone ring. This is followed by cyclization and dehydration to furnish the final product, this compound. This method is direct and allows for the specific and efficient installation of the bulky naphthalenyl group at the desired position. orientjchem.org

Catalyst-Free and Solvent-Dependent Synthetic Optimizations

A significant advantage of the benzoxazinone route is that it can often be performed without the need for a catalyst. orientjchem.orgnih.gov The reaction's success and efficiency, however, are highly dependent on the choice of solvent and temperature. Research has demonstrated that optimizing these parameters is crucial for achieving high yields. orientjchem.org For instance, the reaction between 2-methyl-4H-3,1-benzoxazin-4-one and various amines has been studied in different solvents, revealing that the reaction outcome can be significantly influenced by the solvent's polarity and boiling point. orientjchem.org In some cases, dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a catalyst under open-air conditions to facilitate quinazolinone synthesis. researchgate.net This highlights a move towards more environmentally benign processes by eliminating potentially toxic metal catalysts. nih.gov

SolventReaction ConditionsYield (%)Reference
Acetic AcidRefluxHigh ijprajournal.com
EthanolRefluxModerate to High orientjchem.org
Dimethylformamide (DMF)HeatingModerate derpharmachemica.com
Solvent-FreeHeatingGood to Excellent nih.gov

Advanced Techniques: Microwave-Assisted and Ultrasonic Irradiation Approaches

To further enhance synthetic efficiency, modern energy sources such as microwave irradiation and ultrasound have been applied to the synthesis of quinazolinones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. frontiersin.org For quinazolinone synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to mere minutes, while often providing higher product yields and purity. scholarsresearchlibrary.comnih.gov The reaction of anthranilic acid, an acylating agent, and an amine can be performed in a one-pot procedure under microwave irradiation, sometimes in the absence of a solvent, aligning with the principles of green chemistry. ijprajournal.comresearchgate.net This rapid, efficient, and environmentally friendly approach is highly applicable for the synthesis of this compound and its analogues. rsc.orgsci-hub.cat

Ultrasonic Irradiation Approaches: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote the synthesis of quinazolinones. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov The use of ultrasound has been reported for the efficient synthesis of 4(3H)-quinazolinones, often resulting in high yields in short reaction times under mild conditions. nih.govnih.gov This technique represents a green and effective alternative for the preparation of the target compound. ijsrch.comtandfonline.comingentaconnect.com

TechniqueTypical Reaction TimeKey AdvantagesReference
Conventional HeatingSeveral HoursWell-established, simple setup tandfonline.com
Microwave Irradiation (MWI)MinutesRapid heating, increased yields, shorter time, green scholarsresearchlibrary.comfrontiersin.orgnih.gov
Ultrasonic IrradiationMinutes to < 2 hoursImproved yields, shorter time, mild conditions, green nih.govnih.govnih.gov

Vilsmeier Intermediate-Based Synthetic Routes

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds, also provides a powerful route for the synthesis of quinazolinone derivatives. wikipedia.orgchemijournal.com The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgjchemtech.com

In the context of quinazolinone synthesis, the reaction of ethyl 2-aminobenzoate (B8764639) with various substituted amides in the presence of POCl₃ in dry dichloromethane (B109758) at ambient temperature leads to cyclization through a Vilsmeier intermediate, affording 4(3H)-quinazolinone derivatives in high yields. researchgate.net This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents. jchemtech.com The mechanism involves the initial attack of the amide carbonyl group on the Vilsmeier reagent, followed by cyclization through a nucleophilic substitution step. researchgate.net

For instance, the reaction of an appropriate amide with the in-situ generated Vilsmeier reagent from a SOCl₂-DMF mixture can lead to the formation of the quinazolinone scaffold. jchemtech.com This approach has been successfully employed for the synthesis of various 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.

Spectroscopic and Analytical Characterization Protocols for this compound Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazolinone derivatives, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectra of 2-methyl-3-substituted-quinazolin-4(3H)-ones exhibit characteristic signals that confirm the presence of the core structure and the specific substituents. For 2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, the aromatic protons of the quinazolinone and naphthalene (B1677914) rings typically resonate in the downfield region between δ 7.26 and 8.07 ppm. scispace.comorientjchem.org The methyl group at the C-2 position of the quinazolinone ring gives a characteristic singlet peak around δ 2.41 ppm. scispace.comorientjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide further confirmation of the molecular structure. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed at approximately δ 168.74 ppm. scispace.comorientjchem.org The carbon of the methyl group at the C-2 position appears at around δ 22.40 ppm. scispace.comorientjchem.org The aromatic carbons of both the quinazolinone and naphthalene moieties show a series of signals in the range of δ 118.64 to 144.21 ppm. scispace.comorientjchem.org

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one8.07-8.05 (d, 1H, Ar-H), 8.03-8.01 (d, 1H, Ar-H), 7.69-7.67 (d, 1H, Ar-H), 7.55-7.52 (m, 3H, Ar-H), 7.47-7.43 (m, 2H, Ar-H), 7.28-7.26 (d, 1H, Ar-H), 2.41 (s, 3H, CH₃-C=N)168.74 (C=O), 144.21, 139.70, 137.43, 132.61, 132.01, 129.36, 129.14, 127.89, 126.82, 126.12, 125.57, 125.02, 124.71, 123.40, 122.17, 121.18, 118.64 (Aromatic C), 22.40 (CH₃) scispace.comorientjchem.org
2,3-Dimethylquinazolin-4(3H)-one7.96-7.94 (d, 1H, Ar-H), 7.77-7.73 (t, 1H, Ar-H), 7.46-7.42 (t, 1H, Ar-H), 7.42-7.40 (d, 1H, Ar-H), 3.35 (s, 3H, N-CH₃), 2.59 (s, 3H, C-CH₃)Not explicitly provided scispace.comorientjchem.org

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectra of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, several characteristic absorption bands are observed.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring is typically found in the region of 1666-1718 cm⁻¹. tandfonline.comproquest.com The stretching vibration of the C=N bond in the quinazolinone ring usually appears around 1588-1654 cm⁻¹. orientjchem.orgproquest.com Aromatic C-H stretching vibrations are observed in the range of 3018-3142 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen around 2851-2972 cm⁻¹. orientjchem.orgproquest.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=O (Amide)Stretching1666 - 1718 tandfonline.comproquest.com
C=NStretching1588 - 1654 orientjchem.orgproquest.com
Aromatic C-HStretching3018 - 3142 orientjchem.orgproquest.com
Aliphatic C-H (CH₃)Stretching2851 - 2972 orientjchem.orgproquest.com
CH₂Deformation~1437 orientjchem.org
CH₃Deformation~1375 orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of quinazolinone derivatives typically exhibit two main absorption bands. researchgate.net A shorter wavelength band, usually observed between 240-300 nm, is attributed to the π → π* transition in the aromatic ring. researchgate.net A longer wavelength band, appearing in the range of 310-425 nm, is assigned to the n → π* transition of the carbonyl group. researchgate.net

For example, a 2-methyl-3-substituted quinazolin-4(3H)-one derivative showed absorption maxima (λ_max) at 209 nm, 248 nm, and 299 nm. orientjchem.org The molecule of quinazolin-4-one itself contains chromophores such as C=O and C=N bonds, as well as an aromatic ring, which give rise to characteristic absorption bands at approximately 220 nm, 311 nm, and 330 nm. econferences.ru The longest wavelength band at 311 nm corresponds to the n→π* transition. econferences.ru

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. mdpi.com

For 2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, the expected molecular ion peak [M+H]⁺ would confirm its molecular weight. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of quinazolinone derivatives is influenced by the structure of the molecule, and understanding these pathways can aid in the characterization of unknown compounds and impurities. soton.ac.uk For instance, in the mass spectrum of 2-methyl-4(3H)-quinazolinone, a precursor ion with m/z 161.071 is observed, corresponding to the protonated molecule [M+H]⁺. nih.gov

Molecular Design and Structure Activity Relationship Sar of Naphthyl Substituted Quinazolinones

Influence of the Naphthyl Moiety at Position 3 on Pharmacological Profiles

The naphthyl group's bulk and hydrophobicity can facilitate passage across the blood-brain barrier and promote effective binding within the active sites of target proteins. Research into 2,3-disubstituted quinazolin-4(3H)-ones has underscored that substituents at positions 2 and 3 are especially responsible for modulating pharmacokinetic properties and the potency of anticonvulsant activity. mdpi.com The presence of a naphthalen-1-yl group is a specific design choice intended to leverage these characteristics for enhanced biological outcomes. research-nexus.net

The specific point of attachment of the naphthyl ring to the quinazolinone core—a phenomenon known as positional isomerism—can significantly alter the compound's three-dimensional shape, electronic distribution, and, consequently, its biological activity. The difference between a naphthalen-1-yl (α-naphthyl) and a naphthalen-2-yl (β-naphthyl) substituent can lead to variations in efficacy.

In a study evaluating the anticonvulsant activity of two series of quinazolinones, a comparison involving β-naphthyl-substituted analogs was noted. The findings suggested that the relative potency of the compounds was dependent on this isomeric form, among other structural factors. mdpi.com For the beta-naphthyl-substituted compounds, the activity ratio was observed to change, indicating that the spatial orientation of the naphthyl ring is a key determinant of interaction with the biological target. mdpi.com While direct comparative data across multiple activities is limited, this highlights the principle that even subtle changes in the geometry of the C3-aromatic substituent can have a pronounced impact on the pharmacological profile.

Compound IDC3-SubstituentRelative Anticonvulsant Activity
6a Naphthalen-2-ylLower Activity
6b Naphthalen-2-ylHigher Activity

Significance of the Methyl Group at Position 2 for Biological Efficacy

The substituent at the C2 position of the quinazolinone ring is another critical determinant of biological activity. The presence of a small alkyl group, most notably a methyl group, is a hallmark of many biologically active quinazolinones, including the well-known sedative-hypnotic compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone). nih.govmdma.ch

The 2-methyl group is considered a foundational component for conferring CNS activity. Many SAR studies on anticonvulsant quinazolinones have focused on modifying the C3-aryl ring while retaining the C2-methyl group, suggesting its importance in establishing a baseline of activity. nih.govmdma.ch Replacing the methyl group with other functionalities, such as alkyloxymethyl groups, has been shown to yield analogs that retain anticonvulsant properties. nih.gov This indicates that while the methyl group itself is effective, the C2 position serves as a key site for introducing modifications to fine-tune the molecule's activity and properties. The general observation is that a small, sterically unobtrusive group at this position is often optimal for preserving or enhancing efficacy.

Impact of Substitutions on the Benzo-Fused Ring (e.g., C6, C8) on Overall Activity

Modifications to the benzo-fused portion of the quinazolinone ring system, particularly at the C6 and C8 positions, offer another avenue for optimizing pharmacological activity. The introduction of electron-withdrawing groups, such as halogens, at these positions has been shown to significantly influence the potency of various biological effects.

Base ScaffoldSubstitutionResulting Biological Activity
2-Methyl-3-aryl-quinazolin-4(3H)-one6,8-diiodoGood anticonvulsant activity
2-Phenyl-3-aryl-quinazolin-4(3H)-one7-chloroPotent anticonvulsant activity

This table summarizes findings on how halogen substitutions on the benzo-fused ring of the quinazolinone core can enhance anticonvulsant properties. researchgate.netrsc.org

Design Principles for Lead Optimization in Naphthyl Quinazolinone Scaffolds

Lead optimization is a critical process in drug discovery aimed at refining the properties of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. mdpi.com For the naphthyl quinazolinone scaffold, optimization strategies are guided by the SAR principles discussed previously.

Key design principles for lead optimization include:

Systematic SAR Exploration: The initial lead, such as 2-Methyl-3-naphthalen-1-ylquinazolin-4-one, serves as a template. Optimization would involve synthesizing and testing analogs with varied substituents at key positions. This includes exploring different substitution patterns on the naphthyl ring (e.g., methoxy, halo, or nitro groups) and the benzo-fused ring (positions 6, 7, and 8) to improve target affinity and selectivity. rsc.org

Modification of the C2-Substituent: While the 2-methyl group is often favorable, replacing it with other small alkyl groups (e.g., ethyl) or functionalized chains could fine-tune the activity-toxicity profile. The goal is to balance potency with a reduction in off-target effects or undesirable neurotoxicity. nih.govmdma.ch

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable. These techniques can predict how structural modifications might affect the binding affinity of the compounds to their biological targets, such as the GABA-A receptor, allowing for a more rational design of new derivatives and prioritizing synthesis efforts. mdpi.com

Pharmacokinetic (ADME) Profiling: Lead optimization must also address the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Modifications would be aimed at improving bioavailability and metabolic stability to ensure the compound can reach its target in sufficient concentrations and persist for a desired duration. nih.gov

By integrating these principles, researchers can systematically modify the naphthyl quinazolinone scaffold to develop drug candidates with superior therapeutic potential.

Computational Chemistry and in Silico Modeling for 2 Methyl 3 Naphthalen 1 Ylquinazolin 4 One Research

Molecular Docking Simulations for Target Prediction and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one, docking simulations are employed to identify potential protein targets and to elucidate the interactions that stabilize the ligand-receptor complex.

Studies on structurally related quinazolinone derivatives have shown that this scaffold can interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. For instance, various 2,3-disubstituted quinazolin-4-one analogs have been docked into the ATP-binding sites of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov These studies suggest that the quinazolinone core acts as a scaffold that can be functionalized to achieve specificity and high affinity for a particular kinase. Other potential targets for quinazolinone derivatives identified through docking include P38 alpha and ACVR1 (ALK2) kinases, as well as dihydrofolate reductase (DHFR). ijlpr.comnih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against such targets. A study on 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target through molecular docking. researchgate.net

The binding mode describes how a ligand fits into the active site of a receptor and the network of interactions that stabilizes this association. For quinazolinone derivatives, the binding mode is largely dictated by the interactions of the core heterocycle and the orientation of its substituents in the binding pocket.

In the context of kinase inhibition, docking studies of quinazolin-4(3H)-one derivatives have revealed that they can act as either Type-I inhibitors (binding to the active, ATP-competitive site) or Type-II inhibitors (binding to an inactive conformation). nih.gov The planar quinazolinone ring system often engages in key hydrogen bonding interactions with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The substituents at the 2- and 3-positions then project into different regions of the ATP-binding pocket. The 2-methyl group of this compound would likely occupy a hydrophobic pocket, while the larger 1-naphthyl group at the 3-position would extend into a more spacious region of the active site, potentially forming hydrophobic and pi-stacking interactions.

Detailed analysis of docking poses allows for the identification of specific amino acid residues that are critical for ligand binding. For quinazolinone analogs targeting EGFR, key interactions have been observed with residues such as Met793 and Thr790 in the hinge region, which form crucial hydrogen bonds. nih.gov Additional van der Waals and pi-alkyl interactions with residues like Val726, Ala743, Leu788, and Lys745 further stabilize the complex. nih.gov

In docking studies of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against dihydrofolate reductase (DHFR), the quinazolinone ring was observed to interact with key residues in the active site, indicating the importance of hydrophobic interactions for binding. nih.gov The specific interactions of this compound would depend on the specific topology and amino acid composition of the target's binding site. The naphthyl group, in particular, would be expected to form favorable pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Table 1: Potential Interaction Residues for Quinazolinone Scaffolds with Various Targets This table is based on data from analogues and represents potential interactions.

Target Protein Key Interacting Residues Type of Interaction
EGFR Kinase Met793, Thr790 Hydrogen Bond
Val726, Ala743, Leu844 Alkyl/Pi-Alkyl
Lys745 Pi-Cation
CDK2 Kinase Asp86, Leu83 Hydrogen Bond
His84 Pi-Pi Stacked
Ala31, Ile10, Leu134 Pi-Alkyl
HER2 Kinase Met801, Leu800 Hydrogen Bond
Leu726, Leu852, Val734 Alkyl/Pi-Alkyl

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about a molecule's geometry, electronic properties (such as HOMO and LUMO energies), and reactivity.

For quinazolin-4(3H)-one derivatives, DFT studies have been used to calculate optimized molecular structures, vibrational frequencies, and electronic parameters. nih.gov These calculations help to understand the intra-molecular charge transfer and the reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

In a study of 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones, DFT calculations were performed to analyze the electronic effect of the S-alkylated group on the structural and thermal parameters of the compounds. researchgate.net For this compound, DFT calculations would likely show the HOMO localized over the electron-rich regions of the quinazolinone and naphthalene (B1677914) rings, while the LUMO might be distributed over the carbonyl group and the fused aromatic system, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative DFT-Calculated Parameters for Quinazolinone Derivatives This table presents typical data from related compounds to illustrate the outputs of DFT calculations.

Parameter Description Typical Value Range for Analogues
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 4.5 eV
Dipole Moment Measure of molecular polarity 2.0 to 5.0 Debye

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyl Quinazolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

Several 2D and 3D-QSAR studies have been conducted on various series of quinazolinone derivatives to understand the structural requirements for their biological activities, including anticancer and antimicrobial effects. rsc.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

For naphthyl quinazolinone analogues, a QSAR model would likely highlight the importance of the size, shape, and hydrophobicity of the naphthyl group for biological activity. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize the regions around the molecule where modifications would be expected to increase or decrease activity. rsc.org These studies often indicate that bulky, hydrophobic groups at the 3-position can enhance activity, suggesting that the naphthyl moiety in this compound is a favorable feature. Descriptors related to the electronic properties of the substituents are also frequently found to be significant. ijprajournal.com

Theoretical Aspects of ADME/Tox Predictions in Drug Design

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles early in the development process. actascientific.com

For compounds like this compound, various computational tools and models can predict a range of ADME/Tox properties. These predictions are typically based on the compound's 2D structure and calculated physicochemical properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Studies on 2,3-disubstituted quinazolin-4-one analogs have shown that these compounds generally exhibit good predicted oral bioavailability and high gastrointestinal absorption. actascientific.comnih.gov However, potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A and CYP2D6) and potential for hepatotoxicity or mutagenicity have also been predicted for some analogues. actascientific.com These predictions are crucial for guiding the structural modification of lead compounds to improve their drug-like properties. The presence of the large, lipophilic naphthyl group in this compound might lead to predictions of high plasma protein binding and potential for metabolic transformation via oxidation by CYP enzymes.

Table 3: Commonly Predicted ADME/Tox Properties for Quinazolinone Analogues This table summarizes typical in silico predictions for this class of compounds.

Property Description Typical Prediction for Analogues
Human Intestinal Absorption Percentage of drug absorbed from the gut High
Blood-Brain Barrier (BBB) Penetration Ability to cross into the central nervous system Variable, often predicted to be positive
CYP450 Inhibition Inhibition of key metabolic enzymes Often predicted inhibitors of specific isoforms (e.g., CYP1A2, CYP2D6)
Hepatotoxicity Potential to cause liver damage May be predicted as a potential risk
Mutagenicity (Ames Test) Potential to cause DNA mutations Generally predicted to be non-mutagenic
hERG Inhibition Blockade of the hERG potassium channel (cardiotoxicity risk) Variable, needs to be assessed

Strategic Derivatization and Future Directions in 2 Methyl 3 Naphthalen 1 Ylquinazolin 4 One Research

Rational Design of Hybrid Pharmacophores Incorporating the 2-Methyl-3-naphthalen-1-ylquinazolin-4-one Core

Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govnih.gov This approach aims to develop new chemical entities with potentially enhanced affinity, better efficacy, or a modified biological activity profile compared to the individual parent molecules. nih.govnih.gov The design of such hybrids can address multiple targets simultaneously, which is particularly advantageous for complex diseases like cancer. nih.gov

For the this compound core, rational design principles can be applied to create hybrid molecules by introducing other biologically active heterocyclic moieties. The selection of these moieties is based on their known pharmacological activities. For instance, incorporating moieties like thiazolidinone, pyrazole, or triazole could yield compounds with novel or improved therapeutic properties. nih.govresearchgate.net

The rationale for selecting specific pharmacophores for hybridization is based on their established biological targets. nih.gov For example, if the goal is to develop a potent anticancer agent, the quinazolinone core could be hybridized with a moiety known to inhibit a specific enzyme crucial for cancer cell proliferation, such as a tyrosine kinase inhibitor. mdpi.comnih.gov Structure-activity relationship (SAR) studies guide the modification, indicating that substitutions at the C-2 and N-3 positions of the quinazolinone ring are critical for biological activity. tandfonline.comscirp.org

Below is a table illustrating potential hybrid pharmacophores incorporating the this compound core.

Hybrid MoietyRationale for HybridizationPotential Therapeutic Target
ThiazolidinoneThiazolidinone derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netBacterial cell wall synthesis enzymes, various cancer-related pathways.
PyrazolePyrazole rings are core components of several drugs and exhibit anti-inflammatory and anticancer properties. juniperpublishers.comCyclooxygenase (COX) enzymes, protein kinases.
1,2,3-TriazoleTriazoles are stable aromatic heterocycles used as linkers or pharmacophores, known to improve pharmacological profiles. nih.govVarious enzymes and receptors, depending on the linked substituent.
SulfonamideSulfonamides are a well-established class of pharmacophores with antibacterial, anti-inflammatory, and anticancer activities. tandfonline.comDihydropteroate synthase, carbonic anhydrase, cyclooxygenase-2 (COX-2).

Exploration of Prodrug Strategies and Advanced Delivery Concepts (Theoretical Design)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active compound. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. acs.org This approach can be theoretically applied to this compound to enhance properties such as aqueous solubility, chemical stability, or targeted delivery.

One theoretical prodrug strategy involves designing enzyme-activated compounds. For instance, a derivative could be synthesized to target hydrolases that are overexpressed on the surface of cancer cells. nih.gov A promoiety, such as a sulfate (B86663) group, could be attached to the quinazolinone core. This would render the compound inactive and potentially more water-soluble. Upon reaching the target site where specific sulfatase enzymes are present, the promoiety would be cleaved, releasing the active cytotoxic drug locally and minimizing systemic toxicity. nih.gov

Advanced delivery concepts could also be explored. For example, the this compound core could be encapsulated within nanocarriers like liposomes or polymeric nanoparticles. This approach could improve the compound's bioavailability, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells, thereby enhancing its therapeutic index.

Prodrug/Delivery StrategyTheoretical Design ConceptPotential Advantage
Enzyme-Activated ProdrugAttaching a phosphate (B84403) or sulfate group to be cleaved by tumor-specific phosphatases or sulfatases. nih.govTargeted drug release at the tumor site, reduced systemic toxicity.
N-Phosphonoamino ProdrugDerivatization of an amino functional group (if introduced) to a phosphonoamino moiety. acs.orgIncreased aqueous solubility for intravenous administration.
Liposomal EncapsulationEncapsulating the compound within lipid bilayers.Enhanced bioavailability, passive targeting to tumor tissues via the EPR effect.
Polymeric NanoparticlesIncorporating the compound into a biodegradable polymer matrix.Controlled and sustained release, potential for surface functionalization for active targeting.

Future Prospects in Synthetic Methodology Development for Quinazolinones

While classical methods for quinazolinone synthesis exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. frontiersin.org Modern synthetic methodologies offer significant advantages, including milder reaction conditions, higher yields, shorter reaction times, and reduced generation of hazardous waste. ujpronline.com

Promising future directions in the synthesis of this compound and its derivatives include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. frontiersin.org Organocatalytic methods provide a green alternative to traditional metal-based catalysis, often avoiding toxic heavy metals and offering high levels of stereoselectivity. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and purer products in a fraction of the time required for conventional heating. ujpronline.com This technique is highly efficient for the synthesis of heterocyclic compounds like quinazolinones.

One-Pot, Multi-Component Reactions: These reactions involve combining three or more reactants in a single vessel to form the final product, avoiding the need to isolate intermediates. researchgate.net This approach improves efficiency, saves time and resources, and is environmentally friendly.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processing. This methodology is well-suited for the large-scale production of pharmaceutically important compounds.

These advanced synthetic strategies will not only facilitate the synthesis of the core this compound structure but also enable the rapid generation of diverse libraries of derivatives for biological screening. frontiersin.org

Emerging Biological Targets and Novel Therapeutic Applications

The quinazolinone scaffold is associated with a broad range of pharmacological activities, making it a versatile platform for drug discovery. nih.govymerdigital.com While its anticancer properties are well-documented, research is uncovering new biological targets and potential therapeutic applications for derivatives of this compound.

Emerging Biological Targets:

Protein Kinases: Beyond well-known targets like EGFR, new quinazolinone derivatives are being investigated as multi-targeted kinase inhibitors, targeting enzymes such as VEGFR2, HER2, and CDK2, which are implicated in cancer progression. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis and is a validated target for anticancer and antimicrobial agents. nih.gov Quinazolinones can be designed to inhibit this enzyme, leading to "thymineless cell death." nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. nih.gov Inhibiting PARP is a key strategy in cancer therapy, particularly for tumors with specific DNA repair defects.

Enzymes in Neurodegenerative Diseases: Certain quinazolinone derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. tandfonline.com

Novel Therapeutic Applications:

Antiparasitic Agents: Quinazolinone derivatives have demonstrated activity against various parasites, including those responsible for malaria. nih.govjuniperpublishers.com

Antiviral Agents: The scaffold has been explored for its potential to inhibit viruses, including HIV and Hepatitis C virus (HCV). nih.govmdpi.com

Bioimaging and Fluorescent Probes: Some quinazolinone derivatives exhibit intrinsic fluorescence properties. rsc.org This opens up possibilities for their use as fluorescent probes for biological imaging and diagnostics, allowing for the visualization of specific cellular components or processes. rsc.org

The table below summarizes some of the emerging targets and applications.

Biological Target ClassSpecific ExamplePotential Therapeutic Application
Protein KinasesVEGFR2, HER2, CDK2 nih.govOncology (Multi-targeted cancer therapy)
DNA-related EnzymesPARP, DHFR nih.govOncology, Infectious Diseases
CholinesterasesAChE, BChE tandfonline.comNeurodegenerative Diseases (e.g., Alzheimer's)
Viral EnzymesHCV NS3-4A protease mdpi.comAntiviral Therapy

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. nih.govmdpi.com These computational tools can be powerfully integrated into the research and development of novel drugs based on the this compound scaffold.

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for quinazolinone derivatives.

Virtual Screening and Hit Identification: ML models can be trained on large chemical libraries to predict the biological activity of new compounds. nih.gov This allows for the rapid virtual screening of millions of potential derivatives of this compound to identify the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific biological target and possess desirable drug-like properties. mdpi.com This can lead to the discovery of novel quinazolinone analogs with enhanced potency and selectivity.

Prediction of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov This helps to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

SAR Analysis: ML algorithms can identify complex structure-activity relationships within a series of synthesized compounds, providing valuable insights to guide the next round of molecular design and optimization. jsr.orgjsr.org

By combining the predictive power of AI with the expertise of medicinal chemists, the discovery pipeline for new drugs derived from this compound can be significantly enhanced and streamlined. nih.gov

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°C (reflux)Higher temps improve kinetics but risk decomposition
SolventDMF, ethanol, or THFPolarity affects solubility and reaction rate
Reaction Time4–12 hoursProlonged time may degrade intermediates
Catalyst Loading5–10 mol%Excess catalyst complicates purification

Which analytical techniques are most effective for confirming the molecular structure of this compound?

Basic Research Focus
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methyl groups at C2 and naphthalene at C3 produce distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the planar quinazolinone core .
  • IR Spectroscopy : Detects carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-H vibrations .

Advanced Tip : Cross-validate data with computational tools (e.g., DFT simulations) to predict NMR chemical shifts and compare with experimental results .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Focus
Contradictions often arise from impurities, isomerism, or dynamic effects. Mitigation strategies include:

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-check assignments .
  • Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility .
  • Crystallographic analysis : Resolve stereochemical ambiguities (e.g., Z/E isomerism in substituents) .
  • Comparative literature review : Cross-reference data with structurally similar quinazolinones (e.g., 3-(4-hydroxy-2-methylphenyl)-2-methylquinazolin-4-one ).

What computational methods are used to predict the compound's interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding affinity to enzymes (e.g., kinases) using software like AutoDock. The naphthalene moiety often participates in π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide synthetic modifications .
  • MD Simulations : Assess stability of ligand-target complexes over time, identifying key interaction sites .

Example Application : The morpholine and pyrazole derivatives in related compounds show enhanced binding to hydrophobic pockets, suggesting similar strategies for optimizing this compound .

How can reaction yields be optimized during scale-up synthesis?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line Purification : Use of scavenger resins or chromatography to remove byproducts during continuous synthesis .
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading .

What are the key challenges in characterizing the compound's reactivity under oxidative conditions?

Q. Advanced Research Focus

  • Stability Testing : Monitor degradation via HPLC under UV light or oxidative agents (e.g., H₂O₂). The methyl group at C2 may undergo oxidation to a carbonyl, requiring inert atmospheres for storage .
  • Radical Trapping : Use ESR spectroscopy to detect transient radical intermediates during oxidation .
  • Competitive Reactivity : The naphthalene ring may undergo electrophilic substitution, competing with quinazolinone core reactions. Control via steric hindrance (e.g., bulky substituents) .

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